molecular formula C9H11BrMgO B1168649 C.I. Basic Red 111 CAS No. 113741-92-7

C.I. Basic Red 111

Cat. No.: B1168649
CAS No.: 113741-92-7
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Description

C.I. Basic Red 111 (CAS 118658-98-3) is a synthetic basic dye belonging to the double azo chemical class . It is identified by the molecular formula C 39 H 50 N 12 O 4 S and has a molecular weight of 782.96 g/mol . This compound is characterized by its blue light red shade, making it a subject of interest for colorant research and development . As a basic dye, this compound is cationic in nature and is known for its affinity towards substrates with anionic sites. Its primary research applications include the dyeing of paper, where its properties can be studied for shade development and fastness performance . Standard fastness tests indicate a light fastness rating of 1-2 on the ISO scale, which is valuable information for researchers assessing the dye's stability and suitability for specific applications . The product is presented as a high-purity powder, ensuring consistent and reliable results in experimental settings. Notice to Researchers: This product is strictly for research and development purposes in laboratory settings. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal, human, or veterinary applications. All information provided is for informational purposes only and is not intended as a specification for the product.

Properties

CAS No.

113741-92-7

Molecular Formula

C9H11BrMgO

Synonyms

C.I. Basic Red 111

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of C.i. Basic Red 111

Established Synthesis Pathways for C.I. Basic Red 111 and Related Azo Chromophores

This compound, identified by CAS number 118658-98-3 and Colour Index number 284240, is a cationic disazo dye. worlddyevariety.com Its complex structure features two azo (-N=N-) groups, which form the chromophore responsible for its color. The synthesis of such dyes follows a well-established multi-step process involving sequential diazotization and coupling reactions.

The general synthetic route for a disazo dye of the type A → M → E involves the diazotization of a primary aromatic amine (the diazo component, A), which is then reacted with a middle component (M). This resulting intermediate, which must contain another primary amino group, is then diazotized and coupled to a final coupling component (E). orientjchem.org For this compound, the structure suggests a synthesis pathway involving aniline (B41778) as both the initial and middle component, with a complex naphthalenic derivative serving as the final coupler. orientjchem.orgnxp.com

Mechanistic Studies of Diazotization and Coupling Reactions in this compound Synthesis

The synthesis of this compound hinges on two fundamental reactions in azo chemistry: diazotization and azo coupling.

Diazotization: This reaction converts a primary aromatic amine into a diazonium salt, a highly reactive species. The process typically employs a mineral acid, such as hydrochloric acid, and sodium nitrite (B80452). rsc.org The reaction proceeds through the formation of nitrous acid (HNO₂) in situ from the sodium nitrite and the mineral acid. The amine then undergoes nitrosation followed by dehydration to yield the aryl diazonium salt. rsc.org This electrophilic diazonium ion is the key reactant for the subsequent coupling step.

The synthesis of a disazo dye like Basic Red 111 involves two separate diazotization steps:

First Diazotization: The initial aromatic amine (Component A) is converted into its diazonium salt.

Second Diazotization: After the first coupling reaction, the resulting monoazo intermediate, which contains a free amino group, is itself diazotized to form a larger diazonium salt. orientjchem.org

Azo Coupling: This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile, attacking an electron-rich coupling component, such as a phenol (B47542), naphthol, or another aromatic amine. rsc.org

First Coupling: The diazonium salt of Component A couples with the middle component (M) to form a stable monoazo dye intermediate.

Second Coupling: The diazonium salt of the monoazo intermediate couples with the final, complex coupling component (E) to form the final disazo dye structure. emerald.com

Role of Intermediates and Reaction Conditions in this compound Formation

The formation of this compound proceeds through several key intermediates, and the reaction conditions at each stage are critical for achieving a high yield and purity.

Key Intermediates:

Aryl Diazonium Salts: These are the primary reactive intermediates formed during the two diazotization steps. They are notoriously unstable at elevated temperatures and can decompose, leading to side products.

Monoazo Intermediate: The product of the first coupling reaction is a stable monoazo compound that serves as the precursor for the second diazotization. In the case of Basic Red 111, this is likely a derivative of 4-aminoazobenzene.

Coupling Component (E): The final coupler for Basic Red 111 is a complex molecule, identified as a derivative of 4-hydroxy-naphthalene-2-sulfonic acid, which incorporates a triazine ring substituted with dialkylaminoalkyl groups. nxp.comscribd.com This large, pre-formed molecule is crucial for the final properties of the dye.

Reaction Conditions: The conditions for diazotization and coupling must be precisely controlled to manage the stability of intermediates and guide the reaction to the desired product.

Reaction StepKey ParameterTypical ConditionRationale
Diazotization Temperature0–5 °CTo ensure the stability of the highly reactive and unstable diazonium salt intermediate and prevent its decomposition. orientjchem.orgrsc.org
AcidityStrong mineral acid (e.g., HCl, H₂SO₄)To generate nitrous acid in situ and stabilize the resulting diazonium salt. rsc.org
Azo Coupling pHVaries (Acidic or Alkaline)The pH determines the reactivity of the coupling component. Coupling to aromatic amines is typically done under weakly acidic conditions, while coupling to phenols or naphthols occurs in alkaline conditions to form the more reactive phenoxide ion.
TemperatureLow (e.g., 0–10 °C)To control the reaction rate and minimize side reactions, although the coupling reaction is less temperature-sensitive than diazotization.

Advanced Strategies for Derivatization and Structural Elucidation of this compound Analogs

The complex structure of this compound offers multiple sites for chemical modification, allowing for the creation of analogs with tailored properties. Advanced analytical techniques are essential for elucidating the structures of these new derivatives.

Chemical Modification Routes for Enhancing Functional Attributes

Modification of the this compound scaffold can be approached by altering any of its three main components (A, M, or E) or the linking groups.

Modification of the Triazine Ring: The triazine moiety in the coupling component (E) is a versatile handle. It is typically formed by reacting cyanuric chloride with a naphthalenic amine (like a derivative of Gamma acid) and subsequently with other nucleophiles. By changing the N,N-diethylpropane-1,3-diamine used in the synthesis of the Basic Red 111 precursor, one could introduce different side chains to alter solubility, charge density, and affinity for specific substrates like paper or textiles. nxp.comscribd.com

Modification of the Azo Chromophore: The color and fastness properties of the dye can be tuned by changing the electronic nature of the A and M components. Replacing the initial aniline with electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups would shift the absorption maximum of the dye, resulting in different shades.

Enhancing Cationic Character: The cationic nature, crucial for its classification as a "basic" dye, is imparted by the protonated amine groups on the triazine side chains. Further quaternization of these amines could create permanent cationic charges, potentially improving dye-fiber interactions, especially with anionic substrates like paper pulp. sdc.org.uk

Design Principles for Novel this compound Derivatives

The design of new analogs of this compound is guided by structure-activity relationships aimed at achieving specific performance targets.

Scaffold Hopping and Moiety Introduction: Inspired by drug design principles, novel derivatives can be created by keeping the core chromophore and introducing new functional moieties. For example, attaching specific biologically active groups to the triazine ring could create derivatives for applications beyond textiles, such as in diagnostics or as targeted therapeutic agents. sapub.org

Tuning Electronic Properties: A key principle in dye design is the manipulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. By strategically placing electron-donor and electron-acceptor groups across the conjugated system, the electronic and optical properties can be fine-tuned to achieve desired colors and improve light stability. nih.gov

Improving Substrate Affinity: For applications in paper dyeing, as suggested by the trade name "Cartasol," a key design principle is maximizing the dye's affinity for cellulose (B213188) fibers. This can be achieved by designing linear, planar molecules with a high cationic charge density, which promotes strong ionic bonding with the anionic surface of the pulp fibers.

Green Chemistry Principles and Sustainable Approaches in this compound Production

Traditional azo dye synthesis involves processes that can be resource-intensive and generate hazardous waste. The application of green chemistry principles aims to create more sustainable and environmentally benign production methods.

Several innovative approaches can be applied to the synthesis of this compound and related azo dyes:

Solvent-Free Synthesis: Grinding techniques that use solid acid catalysts, such as nano silica-supported boron trifluoride (nano BF₃·SiO₂) or sulfonic acid functionalized magnetic nanoparticles, enable diazotization and coupling reactions to occur at room temperature without the need for bulk solvents. orientjchem.orgemerald.com This dramatically reduces waste and avoids the use of hazardous acids.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the coupling reaction between nitroarenes and anilines, providing a rapid and sustainable alternative to traditional heating methods.

Continuous Flow Reactors: Shifting from large batch reactors to continuous-flow systems, such as those using bubble column reactors, offers substantial sustainability benefits. Continuous processes can lead to higher yields, improved mass and heat transfer, a smaller factory footprint, and significant reductions in water consumption compared to traditional batch methods.

These green approaches offer pathways to produce azo dyes like this compound more efficiently and with a reduced environmental impact.

Table of Green Chemistry Approaches for Azo Dye Synthesis

ApproachDescriptionKey AdvantagesReference
Solvent-Free GrindingMechanical grinding of reactants with a solid acid catalyst at room temperature.Eliminates solvent waste, mild reaction conditions, simple product isolation, recyclable catalyst. orientjchem.orgemerald.com
Continuous Flow SynthesisReactants are continuously fed into a tubular or column reactor where the reaction occurs.Improved safety, higher throughput, reduced water usage, smaller plant footprint.
Microwave-Assisted SynthesisUsing microwave energy to drive the chemical reaction.Rapid reaction times, increased yields, potential for solvent reduction.

Process Optimization for Resource Efficiency in this compound Manufacturing

Resource efficiency in chemical manufacturing aims to maximize product yield while minimizing the consumption of raw materials, energy, and water. mdpi.com For a disazo dye such as this compound, which is used in paper coloring, optimizing the synthesis process is crucial for economic and environmental sustainability. canada.caworlddyevariety.com

Research into the broader field of azo dye synthesis has highlighted several areas for process optimization that are applicable to the manufacturing of this compound. One key area is the enhancement of reaction conditions. Studies on other azo dyes have shown that factors such as reaction temperature and the rate of reagent addition can significantly impact yield and product purity. acs.org For instance, while traditional diazotization reactions are often conducted at low temperatures to ensure the stability of the diazonium salt, research has indicated that for some syntheses, this is not a critical factor, and reactions can be successfully performed at room temperature, leading to significant energy savings. acs.org

The transition from batch processing to continuous flow technology represents another significant avenue for optimization. Continuous flow systems offer superior mass and heat transfer, leading to more consistent product quality, higher yields, and a smaller manufacturing footprint. acs.org In the context of producing dyes like C.I. Reactive Red 195, optimizing parameters such as temperature, pH, and flow rate in a continuous system has been shown to dramatically increase productivity. acs.org Similar principles could be applied to the synthesis of this compound to improve resource efficiency.

The table below illustrates potential optimization parameters and their impact on resource efficiency in a hypothetical optimized synthesis of this compound, based on findings from related azo dye research.

ParameterConventional MethodOptimized MethodImpact on Resource Efficiency
Reaction Temperature Low temperature (e.g., <10°C) for diazotization acs.orgRoom temperature (e.g., 20-30°C) acs.orgReduced energy consumption for cooling.
Process Type Batch processing acs.orgContinuous flow processing acs.orgImproved yield, reduced waste, smaller reactor volume.
Catalyst Homogeneous acid catalystsHeterogeneous solid acid catalysts nih.govCatalyst can be easily recovered and reused, reducing waste.
Solvent Aqueous mediaSolvent-free or high-concentration reactionsReduced water usage and wastewater treatment costs.

Reduction of Chemical Footprint in Basic Dye Synthesis

The chemical footprint of a manufacturing process refers to the total mass of chemicals used and the waste generated. Reducing this footprint is a key goal of green chemistry. In the synthesis of basic dyes like this compound, several strategies can be employed to achieve this.

One of the most effective approaches is the use of greener catalysts. Traditional azo dye synthesis often relies on mineral acids, which are used in stoichiometric amounts and generate significant waste. nih.gov The development of solid acid catalysts, such as sulfonic acid-functionalized nanoparticles, offers a more environmentally benign alternative. These catalysts are highly efficient, can be easily separated from the reaction mixture, and can be recycled multiple times, thereby minimizing waste. nih.gov

Solvent-free reaction conditions also play a crucial role in reducing the chemical footprint. Grinding chemistry, where reactions are carried out by grinding solid reactants together at room temperature, has been successfully applied to the synthesis of various azo dyes. nih.gov This method eliminates the need for solvents, simplifies the work-up procedure, and often leads to higher yields in shorter reaction times.

The following table summarizes strategies to reduce the chemical footprint in the synthesis of basic azo dyes, which could be applied to this compound.

StrategyTraditional ApproachGreen Chemistry ApproachReduction of Chemical Footprint
Catalysis Mineral acids nih.govReusable solid acid catalysts nih.govMinimizes acid waste and allows for catalyst recycling.
Reaction Medium Use of organic solvents or large volumes of waterSolvent-free (grinding) or water at high concentration nih.govEliminates or significantly reduces solvent waste and water pollution.
Starting Materials Petroleum-derived precursorsBio-based starting materialsReduces reliance on fossil fuels and can lead to biodegradable byproducts.
Process intensification Multi-step batch reactions with intermediate isolationOne-pot or continuous flow synthesis acs.orgReduces the number of process steps, solvent usage for purification, and overall waste generation.

By adopting these and other green chemistry principles, the manufacturing of this compound can be aligned with modern standards of sustainability, ensuring both economic viability and environmental responsibility.

Fundamental Spectroscopic and Photophysical Investigations of C.i. Basic Red 111

Spectroscopic Characterization Techniques Applied to C.I. Basic Red 111

A variety of spectroscopic methods have been employed to elucidate the structure and properties of this compound and related dye molecules. These techniques, including UV-Visible, FTIR, Raman, NMR, and mass spectrometry, provide complementary information about the molecule's electronic structure, vibrational modes, and fragmentation patterns. nih.govresearchgate.neteuropa.eubfh.chresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions in this compound

UV-Visible spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. bbec.ac.in The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.orgelte.hu For organic dyes like this compound, the most significant transitions are typically π → π* and n → π* transitions, which occur in unsaturated systems containing double bonds and heteroatoms. bbec.ac.inslideshare.net

The extended system of conjugated double bonds in the azo structure of this compound is the primary chromophore responsible for its color. worlddyevariety.com The position and intensity of the absorption maxima in the UV-Visible spectrum are sensitive to the molecular environment, including the polarity of the solvent. For instance, in a series of related azo dyes, a bathochromic (red) shift in the absorption maxima was observed with increasing electron-donating character of substituents. researchgate.net

Solvent Absorption Maxima (λmax)
MethanolData not available
EthanolData not available
AcetonitrileData not available
DichloromethaneData not available
WaterData not available
No specific UV-Visible absorption data for this compound in various solvents was found in the search results. The table is provided as a template for when such data becomes available.

Vibrational Spectroscopies (FTIR, Raman) for Molecular Structure Analysis of this compound

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure by probing the vibrational modes of chemical bonds. researchgate.netspectroscopyonline.com These techniques are complementary, as some vibrational modes may be more active in Raman than in IR, and vice versa. researchgate.net

For complex organic molecules like this compound, the FTIR and Raman spectra would exhibit a multitude of bands corresponding to the various functional groups present in its structure. Key vibrational modes would include the N=N stretching of the azo group, C=C stretching of the aromatic rings, and various C-H bending and stretching vibrations. The analysis of these spectral fingerprints allows for the confirmation of the molecular structure and can be used to identify the dye in various materials. researchgate.netbfh.ch In a study of dyed fibers, Raman spectroscopy was successfully used to identify C.I. Basic Red 46, a related azo dye, by its characteristic spectral bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds in solution. tekhelet.com Both ¹H and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. farmaceut.orgmdpi.com

For this compound, ¹H NMR spectroscopy would reveal signals corresponding to the aromatic protons and any aliphatic protons in the structure. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would help to assign them to specific protons in the molecule. researchgate.net Similarly, ¹³C NMR would provide distinct signals for each unique carbon atom, including those in the aromatic rings and the azo group linkage. mdpi.com Two-dimensional NMR techniques can further aid in establishing the connectivity between different parts of the molecule. The identity of the related compound Basic Red 76 was confirmed using ¹H, ¹³C, DEPT, and 2D-NMR spectrometry. europa.eu

Mass Spectrometry for Molecular Fragmentation and Identification of this compound

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. nelsonlabs.com When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. uni-saarland.de

For this compound, with a molecular formula of C₃₉H₅₀N₁₂O₄S and a molecular weight of 782.96, mass spectrometry would confirm this mass. worlddyevariety.com The fragmentation pattern would likely involve cleavage of the azo linkages and other weaker bonds within the molecule, providing valuable structural information. For instance, in the analysis of other complex organic molecules, characteristic fragment ions corresponding to specific substructures have been observed. cas.cn Techniques like electrospray ionization (ESI) are often used for the analysis of dyes, which can sometimes lead to in-source fragmentation. epa.govmdpi.com

Photophysical Properties and Photostability of this compound in Various Media

The photophysical properties of a dye determine its behavior upon absorption of light, including its fluorescence characteristics and its tendency to degrade. researchgate.netrsc.org The photostability, or resistance to photodegradation, is a critical parameter for the practical application of dyes. epa.gov

Studies on various classes of dyes have shown that their photostability can be influenced by factors such as the dye's structure, the solvent environment, and the presence of other substances. epa.govresearchgate.netnih.govresearchgate.net For example, the photodegradation of some dyes has been found to follow pseudo-first-order kinetics. researchgate.net

Fluorescence Characteristics and Quantum Yield Determination for this compound

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process, defined as the ratio of photons emitted to photons absorbed. instras.comresearchgate.net

Solvent Fluorescence Quantum Yield (Φf)
MethanolData not available
EthanolData not available
CyclohexaneData not available
DichloromethaneData not available
No specific fluorescence quantum yield data for this compound was found in the search results. The table is provided as a template for when such data becomes available.

Mechanisms of Photodegradation and Approaches to Photostabilization of this compound

The photodegradation of organic dyes like this compound is a complex process initiated by the absorption of light, leading to the generation of reactive species that break down the dye molecule. mdpi.com This process can occur through direct photolysis, where the dye molecule itself absorbs light and undergoes decomposition, or through photosensitization, where another substance absorbs light and initiates the degradation of the dye. nih.gov

The primary mechanism often involves the formation of highly reactive radicals, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.com These radicals are powerful oxidizing agents that can attack the chromophoric structure of the dye, leading to a loss of color and eventual mineralization into simpler, non-toxic compounds like CO₂ and H₂O. mdpi.commdpi.com The generation of these radicals is often facilitated by photocatalysts, such as titanium dioxide (TiO₂), which, upon irradiation, produce electron-hole pairs that react with water and oxygen to form the necessary radicals. mdpi.comarabjchem.org The presence of oxygen and water can significantly influence these photochemical reactions. rsc.org

Several key steps are involved in the photodegradation mechanism:

Demethylation: The initial step often involves the removal of methyl groups from the dye structure. mdpi.com

Aromatic Ring Cleavage: Following demethylation, the central and side aromatic rings of the dye molecule are broken down. mdpi.com

Formation of Intermediates: This cleavage results in the formation of various intermediate species, including phenols, anilines, and aldehydic or anilines, and aldehydic or carboxylic species. mdpi.com

Mineralization: These intermediates are further oxidized into final products like CO₂, H₂O, SO₄²⁻, and NH₄⁺. mdpi.com

Approaches to enhance the photostability of dyes, or conversely, to accelerate their degradation for wastewater treatment, focus on controlling these photochemical pathways. For instance, in textile applications, photostabilizers are added to prevent fading. These can include UV absorbers that dissipate light energy or quenchers that deactivate the excited state of the dye molecule before it can react. Conversely, for environmental remediation, the focus is on enhancing the photodegradation process. This is often achieved through Advanced Oxidation Processes (AOPs), which are designed to generate a high concentration of reactive radicals. researchgate.net The use of photocatalysts like TiO₂ is a common strategy in AOPs. arabjchem.orgresearchgate.net

The efficiency of photodegradation can be quantified by studying its kinetics, which often follows pseudo-first-order kinetics. researchgate.net The rate of degradation is influenced by various factors, including the initial dye concentration, light intensity, and the presence of catalysts or inhibitors. mdpi.comresearchgate.net

Table 1: Key Reactive Species and Intermediates in the Photodegradation of Azo Dyes
Species/IntermediateRole in PhotodegradationCommon Scavengers Used for Identification
Hydroxyl Radical (•OH)Primary oxidizing agent, attacks the aromatic rings. mdpi.comt-butanol, Mannitol mdpi.comarabjchem.org
Superoxide Radical (•O₂⁻)Contributes to the degradation process, formed from photoexcited electrons. mdpi.com1,4-benzoquinone, Triethanolamine mdpi.comarabjchem.org
Hole (h⁺)Initiates oxidation reactions on the photocatalyst surface. mdpi.comAmmonium oxalate, Ethylenediamine tetraacetic acid mdpi.com
PhenolsIntermediate products from the cleavage of aromatic rings. mdpi.com-
AnilinesIntermediate products from the cleavage of aromatic rings. mdpi.com-

Influence of Environmental Factors on Photochemical Behavior of this compound

The photochemical behavior of this compound is significantly influenced by various environmental factors, which can alter the rate and mechanism of its photodegradation. These factors include pH, the presence and type of solvent, temperature, and the intensity of light. mdpi.comthescipub.com

pH: The pH of the solution is a critical parameter affecting the photodegradation of many dyes. researchgate.netcasaverdeambiental.com.br For azo dyes, the rate of degradation can vary significantly with pH. For instance, studies on other reactive azo dyes have shown that the degradation rate can be faster in acidic solutions. researchgate.net This is often attributed to the surface charge of the photocatalyst and the dye molecule itself. At a certain pH, the surface of a photocatalyst like TiO₂ can become charged, affecting its interaction with the charged dye molecule. researchgate.net For some photo-Fenton oxidation processes, an acidic pH of around 2-3 has been found to be optimal for the degradation of reactive dyes. casaverdeambiental.com.br

Solvent: The nature of the solvent can influence the photochemical pathways. uou.ac.in Polar solvents can affect the stability of the excited states of the dye molecule. While singlet state processes may be unaffected, polar solvents like alcohols can accelerate reactions occurring from the triplet state. uou.ac.in The solvent can also influence the solubility and aggregation of the dye, which in turn affects its light absorption and susceptibility to degradation.

Light Intensity: The rate of photodegradation is generally dependent on the intensity of the incident light. mdpi.com At low light intensities, the generation of electron-hole pairs in a photocatalytic system is the rate-limiting step. As the light intensity increases, the rate of degradation also increases up to a certain point, after which it may become independent of light intensity as other factors become limiting. mdpi.com

Table 2: Influence of Environmental Parameters on Azo Dye Photodegradation
ParameterGeneral Influence on PhotodegradationExample Finding
pHAffects surface charge of photocatalyst and dye, influencing interaction and degradation rate. researchgate.netcasaverdeambiental.com.brFor C.I. Reactive Red 158, the fastest degradation was observed in an acidic solution (pH 3). researchgate.net For some photo-Fenton processes, optimal pH is around 2-3. casaverdeambiental.com.br
Solvent PolarityCan stabilize or destabilize excited states, affecting reaction pathways. uou.ac.inPolar solvents can accelerate reactions from the triplet state. uou.ac.in
Light IntensityDirectly influences the rate of photo-excitation and radical generation, up to a saturation point. mdpi.comIncreasing light intensity generally enhances the photodegradation rate, but the relationship can be non-linear at higher intensities. mdpi.com
Initial Dye ConcentrationHigher concentrations can decrease degradation efficiency due to light screening effects. mdpi.comAn increase in the initial concentration of some reactive dyes has been shown to depress the photodegradation efficiency. mdpi.com

Theoretical and Computational Chemistry of this compound

Quantum Chemical Calculations for Electronic Structure and Chromophore Design

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for understanding the electronic structure and spectroscopic properties of dye molecules like this compound. acs.orgq-chem.com These calculations provide insights into the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to the dye's color and photochemical reactivity. acs.org

The color of a dye is determined by the energy difference between its HOMO and LUMO. Light absorption promotes an electron from the HOMO to the LUMO, and the wavelength of light absorbed corresponds to this energy gap. acs.org For this compound, which is a double azo dye, the chromophore is the extended π-conjugated system of the azo groups and aromatic rings. worlddyevariety.comnih.gov Quantum chemical calculations can precisely model the electron distribution in these orbitals and predict the absorption spectrum of the dye. acs.org

These computational methods are also invaluable for chromophore design. By systematically modifying the molecular structure—for example, by adding electron-donating or electron-withdrawing groups—chemists can tune the HOMO and LUMO energy levels to achieve desired colors and photophysical properties. acs.org For instance, attaching electron-withdrawing groups can stabilize the LUMO, leading to a red-shift in the absorption spectrum. acs.org

Furthermore, quantum chemical calculations can elucidate the electronic properties that govern a dye's photostability. For example, the calculations can help predict the likelihood of different photochemical reactions by examining the energies of various excited states and potential reaction pathways. d-nb.info This information is crucial for designing more stable dyes for industrial applications or, conversely, dyes that are more easily degradable for environmental purposes.

Table 3: Application of Quantum Chemical Calculations in Dye Chemistry
Computational MethodInformation ObtainedRelevance to this compound
Density Functional Theory (DFT)Ground-state electronic structure, HOMO/LUMO energies, electron density distribution. acs.orgUnderstanding the fundamental electronic properties and predicting reactivity.
Time-Dependent DFT (TD-DFT)Excited-state properties, prediction of UV-Vis absorption spectra. acs.orgq-chem.comExplaining the origin of its red color and predicting its spectroscopic behavior.
Configuration Interaction (CI)More accurate description of electron correlation and excited states. d-nb.infoRefining the understanding of excited state dynamics and potential photodegradation pathways.
Hartree-Fock (HF) MethodA foundational method for approximating the many-electron wavefunction. diva-portal.orgProvides a starting point for more advanced computational methods.

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and molecular dynamics (MD) simulations offer a powerful approach to study the behavior of this compound at the atomic level, providing insights into its interactions with its environment, such as solvents or surfaces. osti.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system over time. researchgate.net

For this compound, MD simulations can be used to investigate several key aspects:

Solvation and Aggregation: MD simulations can model how individual dye molecules interact with solvent molecules (e.g., water) and with each other. This can reveal information about the solvation shell around the dye and its tendency to form aggregates in solution, which can significantly affect its spectroscopic properties and photochemical behavior.

Adsorption on Surfaces: In applications like textile dyeing or photocatalysis, the interaction of the dye with a surface is crucial. MD simulations can model the adsorption of this compound onto various surfaces, such as cellulose (B213188) fibers or TiO₂ nanoparticles. osti.govacs.org These simulations can identify the preferred binding sites, the orientation of the adsorbed molecule, and the interaction energies involved. acs.org This information is vital for understanding the mechanisms of dyeing and photocatalytic degradation.

Conformational Dynamics: this compound is a flexible molecule that can adopt various conformations. MD simulations can explore the conformational landscape of the dye and identify the most stable structures in different environments. researchgate.net The conformation of the dye can influence its electronic properties and, consequently, its color and photoreactivity.

By combining the results of MD simulations with quantum chemical calculations, a comprehensive understanding of the structure-property relationships of this compound can be achieved. This integrated computational approach is essential for the rational design of new dyes with improved performance and for optimizing processes involving this compound.

Table 4: Applications of Molecular Modeling and Dynamics Simulations
Application AreaInformation Gained from SimulationsSignificance for this compound
Solvation StudiesStructure of the solvation shell, dye-solvent interaction energies.Understanding its behavior in aqueous solutions and other solvent systems.
Adsorption on SurfacesBinding energies, preferred adsorption sites, orientation of the adsorbed molecule. osti.govacs.orgElucidating the mechanisms of dyeing on textile fibers and degradation on photocatalyst surfaces.
Conformational AnalysisIdentification of stable conformers, conformational flexibility. researchgate.netRelating molecular shape to photophysical properties and reactivity.
Aggregation BehaviorTendency to form dimers or larger aggregates in solution.Explaining concentration-dependent changes in absorption spectra and photochemical behavior.

Mechanisms of Interaction and Substrate Affinity of C.i. Basic Red 111

Dyeing Mechanisms and Fiber Interactions with C.I. Basic Red 111

The primary driving force for the adsorption of this compound, a cationic dye, onto many substrates is electrostatic interaction. vulcanchem.commaterialsciencejournal.org Basic dyes possess positively charged groups, which are strongly attracted to negatively charged sites on the substrate surface. vulcanchem.comdergipark.org.tr For instance, in the dyeing of acrylic fibers, the anionic groups present in the fiber polymer serve as binding sites for the cationic dye molecules. materialsciencejournal.org The initial pH of the solution plays a critical role in this process, as it influences the surface charge of the substrate. bch.ro At higher pH values, the deprotonation of functional groups on the substrate can create a greater number of anionic sites, thereby enhancing the electrostatic attraction and uptake of the cationic dye. bch.ro This fundamental electrostatic attraction forms the basis of the dyeing mechanism for basic dyes on appropriate substrates. vulcanchem.com The interaction between the positively charged nitrogen atom of a cationic dye like Crystal Violet and the negatively charged ionic groups on a surfactant like Sodium Dodecyl Sulfate (SDS) exemplifies this strong electrostatic attraction. dergipark.org.tr

Hydrophobic interactions become particularly relevant when dyeing more hydrophobic fibers. eopcw.com These interactions arise from the tendency of nonpolar parts of the dye and fiber to associate with each other in an aqueous environment, effectively "pushing" the dye out of the water and onto the fiber. rsc.org The affinity of a dye can increase with the hydrophobic nature of its molecule. materialsciencejournal.org In some systems, the combination of intermolecular interactions, including hydrogen bonding and van der Waals attraction forces, is responsible for binding the dye to the fiber. mdpi.com The presence of aromatic rings in both the dye and the substrate can lead to π-π interactions, a form of hydrophobic interaction, which further stabilizes the dye-fiber complex. acs.orgsdc.org.uk

This compound is also classified as a reactive dye, which means it can form a covalent bond with the substrate. bhagwaticolours.comalibaba.com This type of bonding is the strongest form of dye-fiber interaction and results in excellent wash fastness properties. sdc.org.ukdayglo.in Reactive dyes contain active groups in their chemical structure that can chemically react with functional groups on the fiber, such as the hydroxyl (-OH) groups of cellulose (B213188) or the amino (-NH2) groups of polyamide and wool fibers. bhagwaticolours.comdynexindustries.com This chemical reaction forms a permanent covalent link between the dye molecule and the fiber, making the dye an integral part of the fiber. bhagwaticolours.comdynexindustries.com

The reactive dyeing process typically involves two main steps: the initial sorption of the dye onto the fiber surface, often driven by electrostatic and other physical forces, followed by a chemical reaction under specific conditions, usually in the presence of an alkali, to form the covalent bond. mdpi.commdpi.com This principle of forming a stable covalent bond is what distinguishes reactive dyes and contributes to their high performance, particularly in terms of wet fastness. alibaba.com

Adsorption Behavior and Thermodynamic Considerations for this compound Removal

The removal of this compound from aqueous solutions is a critical environmental concern. Adsorption onto various materials is a widely studied and effective method for this purpose. Understanding the adsorption equilibrium and kinetics is essential for designing efficient removal processes.

Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature. Several isotherm models are commonly used to analyze the adsorption of basic dyes like this compound.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. ekb.egdergipark.org.tr This model is often a good fit for the adsorption of basic dyes onto various adsorbents, suggesting that a single layer of dye molecules forms on the adsorbent surface. ekb.egresearchgate.net

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. ekb.egacademicjournals.org This model is often suitable for describing the adsorption of basic dyes onto materials with varied surface characteristics. academicjournals.orgbioline.org.br

The Temkin isotherm considers the effect of adsorbate-adsorbate interactions on the adsorption process, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage. idosi.orgdergipark.org.tr This model can be applicable when there are interactions between the adsorbed dye molecules. academicjournals.orgnih.gov

The Brunauer-Emmett-Teller (BET) isotherm model extends the Langmuir theory to multilayer adsorption on a heterogeneous surface. dergipark.org.trnih.gov It is generally used to describe the adsorption of gases on solids but can be applied to liquid-phase adsorption as well.

The choice of the best-fitting isotherm model depends on the specific adsorbent-adsorbate system and the experimental conditions. For instance, in some studies on basic dye removal, the Langmuir model provided the best fit, while in others, the Freundlich or Temkin models were more appropriate. researchgate.netmdpi.comresearchgate.net

Table 1: Comparison of Adsorption Isotherm Models for Basic Dyes

Isotherm ModelKey AssumptionsApplicability to Basic Dye Adsorption
LangmuirMonolayer adsorption on a homogeneous surface with a finite number of identical sites. ekb.egdergipark.org.trOften provides a good fit, indicating monolayer coverage on the adsorbent. ekb.egresearchgate.net
FreundlichEmpirical model for adsorption on heterogeneous surfaces with non-uniform heat of adsorption. ekb.egacademicjournals.orgSuitable for adsorbents with varied surface properties and energy distributions. academicjournals.orgbioline.org.br
TemkinConsiders adsorbate-adsorbate interactions, with the heat of adsorption decreasing linearly with coverage. idosi.orgdergipark.org.trApplicable when interactions between adsorbed dye molecules are significant. academicjournals.orgnih.gov
BETExtension of Langmuir to multilayer adsorption on a heterogeneous surface. dergipark.org.trnih.govCan be used to model multilayer adsorption processes.

Adsorption kinetics describe the rate of dye uptake by the adsorbent and provide insights into the mechanism of adsorption. Several kinetic models are used to analyze the experimental data.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. dergipark.org.tr

The pseudo-second-order model is based on the assumption that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. ijcce.ac.irmdpi.com This model often provides a better fit for the adsorption of basic dyes, suggesting that chemical sorption is the rate-limiting step. researchgate.netresearchgate.net

Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide information about the spontaneity and nature of the adsorption process. A negative ΔG° indicates a spontaneous process. mdpi.com A positive ΔH° suggests an endothermic process, where adsorption is favored at higher temperatures, while a negative ΔH° indicates an exothermic process. bioline.org.brorientjchem.org A positive ΔS° reflects an increase in randomness at the solid-solution interface during adsorption. orientjchem.org Studies have shown that the adsorption of basic dyes can be either endothermic or exothermic, depending on the specific system. researchgate.netbioline.org.brorientjchem.org

Table 2: Kinetic Models for Adsorption of Basic Dyes

Kinetic ModelDescriptionSignificance in Basic Dye Adsorption
Pseudo-First-OrderRate is proportional to the number of unoccupied sites. dergipark.org.trDescribes the initial stages of adsorption.
Pseudo-Second-OrderRate-limiting step is chemisorption. ijcce.ac.irmdpi.comOften provides the best fit, indicating chemical interaction is key. researchgate.netresearchgate.net
Intra-particle DiffusionIdentifies the role of diffusion within the adsorbent pores. bch.roHelps determine if film or pore diffusion is the rate-limiting step. bch.roresearchgate.netinpressco.com

Influence of Solution Chemistry (pH, Ionic Strength, Temperature) on this compound Adsorption

Influence of pH The solution's pH is a critical factor controlling the adsorption of cationic dyes like this compound. The pH affects both the surface charge of the adsorbent material and the stability of the dye itself. For most adsorbents, the surface contains functional groups that can ionize depending on the pH. At a pH below the point of zero charge (pHpzc) of the adsorbent, the surface carries a net positive charge, which repels the cationic dye molecules. Conversely, at a pH above the pHpzc, the adsorbent surface becomes negatively charged, promoting the electrostatic attraction of the positively charged dye cations.

Research on various basic dyes demonstrates a consistent trend of increasing adsorption with higher pH values. mdpi.comsemanticscholar.org For instance, the adsorption of C.I. Basic Red 46, a similar cationic azo dye, is shown to increase as the pH rises from acidic to neutral or alkaline conditions. semanticscholar.orgacademicjournals.org In strongly acidic environments, an excess of H+ ions in the solution competes with the dye's cations for the available active sites on the adsorbent surface, leading to reduced uptake. mdpi.comacademicjournals.org As the pH increases, this competition diminishes, and the increasingly negative surface charge of the adsorbent enhances the electrostatic attraction, resulting in greater dye removal. academicjournals.org Specific studies on this compound have identified an optimum pH of 9 for its adsorption onto activated Zizyphus Jujuba seed shell, confirming that alkaline conditions are favorable for its removal from aqueous solutions. worldwidejournals.com

Influence of Ionic Strength The ionic strength of the dye solution, typically adjusted by adding a neutral salt like Sodium Chloride (NaCl), can have a complex effect on the adsorption process. An increase in ionic strength introduces a higher concentration of competing ions (e.g., Na+) that can screen the electrostatic attraction between the cationic dye and the negatively charged adsorbent surface. This competition for adsorption sites can lead to a decrease in dye uptake.

However, in some cases, increasing ionic strength can promote the aggregation of dye molecules in the solution. This aggregation can sometimes lead to an increase in adsorption, although the primary effect is often a reduction due to the screening effect. arabjchem.org The specific impact depends on the nature of the dye, the adsorbent, and the concentration of the salt. For reactive dyes, an increase in ionic strength has been observed to enhance removal, an effect attributed to dye aggregation. psu.edu

Influence of Temperature Temperature plays a vital role in the adsorption process by affecting dye solubility, the kinetic energy of dye molecules, and the equilibrium capacity of the adsorbent. The effect of temperature indicates whether the adsorption process is exothermic (releases heat) or endothermic (requires heat).

For many basic dyes, including the related C.I. Basic Red 46, adsorption has been found to be an endothermic process. mdpi.comacademicjournals.org In these cases, an increase in temperature leads to a higher adsorption capacity. mdpi.comsemanticscholar.org This phenomenon can be attributed to several factors: an increase in the diffusion rate of dye molecules within the porous structure of the adsorbent, enhanced kinetic energy of the dye molecules to overcome energy barriers, and potential swelling of the adsorbent's internal structure, which may expose more active sites. academicjournals.org Thermodynamic studies of C.I. Basic Red 46 adsorption confirm the endothermic nature of the process, with positive enthalpy change (ΔH°) values. mdpi.com This indicates that higher temperatures favor the adsorption process.

The following table presents research findings on the effect of temperature on the adsorption capacity of C.I. Basic Red 46, a structurally similar cationic dye, which illustrates the typical endothermic nature of the adsorption for this class of dyes.

Temperature (°C)Temperature (K)Adsorption Capacity (qₑ, mg/g)Reference
2029341.90 mdpi.com
4031369.88 mdpi.com
60333176.10 mdpi.com
25298~12.14 semanticscholar.org
35308~22.12 semanticscholar.org

This table is generated based on data for C.I. Basic Red 46, a representative basic azo dye, to illustrate the general principles of temperature effects on adsorption.

Structure-Activity Relationships in this compound Performance and Functionality

This compound belongs to the double azo class of dyes. The defining structural feature of azo dyes is the presence of one or more azo groups (-N=N-), which act as the primary chromophore. This system of conjugated double bonds is responsible for absorbing light in the visible spectrum, which gives the compound its characteristic color. The specific shade of red is determined by the length of the conjugated system and the nature of the aromatic rings and substituent groups attached to the azo linkage.

The "basic" classification of the dye arises from the presence of cationic functional groups. These groups, typically protonated amine groups, impart a positive charge to the dye molecule in solution. This positive charge is fundamental to its primary mechanism of interaction and substrate affinity. Basic dyes are used to color materials with anionic characteristics, such as acrylic, modified polyester (B1180765), and paper fibers. The primary binding force is the strong electrostatic attraction, or ionic bond, formed between the cationic dye molecule and the negatively charged sites on the substrate.

Molecular Size and Planarity: Larger, more linear, and planar molecules tend to have a higher affinity (substantivity) for fibrous substrates. This is because a larger surface area allows for greater van der Waals forces to act between the dye and the fiber polymer chains, supplementing the primary ionic bonds.

Substituent Groups (Auxochromes): The presence and position of various functional groups on the aromatic rings (auxochromes) can modify the dye's properties significantly. Electron-donating or electron-withdrawing groups can alter the electron density across the conjugated system, which can shift the absorption maximum and thus fine-tune the color (hue). These groups also influence the dye's solubility in water and its fastness properties (e.g., resistance to light, washing, and chemical agents). For instance, the introduction of alkyl groups on the amine functions can increase the molecule's hydrophobicity and may affect its aggregation behavior in solution.

Charge Delocalization: In cationic dyes like Basic Red 111, the positive charge is often delocalized across the conjugated system through resonance. This delocalization creates a "soft" charge site, which can form stable ionic bonds with corresponding soft anionic sites on a substrate. The stability of this bond is a key factor in the dye's wash fastness.

The chemical reactivity of the azo group itself is also a functional aspect of the dye's structure. Under reductive conditions, the azo bond can be cleaved to form two separate aromatic amine compounds. This reaction is a primary pathway for the decolorization and degradation of the dye.

Advanced Applications and Functional Materials Incorporating C.i. Basic Red 111

Integration of C.I. Basic Red 111 in Advanced Textile Science and Technology

This compound, a cationic dye, continues to be a subject of research in textile science, with a focus on enhancing its performance on various fibers through advanced application methods and modifications.

The colorfastness of a dyed textile is a critical measure of its quality, indicating its resistance to fading or running when exposed to various conditions such as light, washing, perspiration, and rubbing. emperordye.com Research and technical data reveal that the performance of this compound varies significantly depending on the substrate and dyeing process.

Basic dyes, in general, are known for their brilliant hues and high tinctorial strength but can exhibit poor stability to light and washing on natural fibers. arts.ac.uk However, their performance often improves on synthetic fibers like acrylics. arts.ac.uk For this compound specifically, studies on polyester (B1180765) fabrics show moderate to good fastness properties. worlddyevariety.com For instance, on polyester, it achieves a light fastness rating of 4, washing fastness of 3-4, and perspiration fastness of 4-5 on a scale where 5 is excellent. worlddyevariety.com On cotton, reactive versions of Red 111 are noted for forming covalent bonds with cellulosic fibers, which results in good color fastness, particularly wet fastness. alibaba.comtechemi.com Laundering guidelines for fabrics dyed with Reactive Red 111 suggest using cold or lukewarm water with a mild detergent to help retain color. techemi.com While it shows commendable sunlight fastness, prolonged exposure to direct sunlight can degrade the color over time. techemi.com

The table below summarizes the colorfastness ratings for C.I. Red 111 on polyester fabric based on available technical data.

Fastness Test Rating (Scale 1-5) Reference
Light Fastness4 worlddyevariety.com
Washing Fastness3-4 worlddyevariety.com
Perspiration (Alkaline)4-5 worlddyevariety.com
Perspiration (Acidic)4-5 worlddyevariety.com
Chlorine Bleaching3-4 worlddyevariety.com
Rubbing (Dry)4 worlddyevariety.com
Rubbing (Wet)3 worlddyevariety.com
Hot Pressing4-5 worlddyevariety.com

It is noted that newly developed polyfunctional reactive dyes have shown even higher fastness properties (grades 3 and 4) compared to C.I. Reactive Red 111. researchgate.netresearchgate.net

To overcome the limitations of conventional dyeing and improve the performance of basic dyes, researchers have explored several innovative techniques.

Ultrasonic-Assisted Dyeing: The application of ultrasonic energy in the dye bath is a promising eco-friendly technique. researchgate.net Ultrasound creates cavitation, the formation and collapse of microscopic bubbles, which enhances dye dispersion, breaks down dye aggregates, and accelerates the diffusion of dye molecules into the fiber. researchgate.netresearchgate.net Studies on other basic dyes have shown that this method leads to higher color strength (K/S values) and better fastness properties compared to conventional heating methods. arts.ac.ukresearchgate.net This technique allows for dyeing at lower temperatures and shorter times, saving energy and reducing water consumption. researchgate.neterpublication.org The improved performance is attributed to better dye penetration and fixation within the fiber structure. researchgate.neterpublication.org

Surface Modification of Fibers: Another advanced approach involves modifying the surface of textile fibers to enhance their affinity for dyes. Cationization of cotton, for example, introduces positive charges onto the fiber surface, significantly improving its ability to attract and bind with anionic dyes. ijera.com While Basic Red 111 is a cationic dye suited for anionic fibers like acrylics, similar principles of surface modification can be applied. vulcanchem.com For instance, treating cotton with chitosan, a natural polymer, has been shown to improve the uptake of anionic reactive dyes, reducing the need for large amounts of salt and dye in the effluent. researchgate.net This method enhances dye exhaustion and color yield, pointing to a more sustainable dyeing process. researchgate.net

Electrochemical Dyeing: Research into salt-free dyeing has explored electrochemical methods for reactive dyes, including C.I. Reactive Red 111. researchgate.netresearcher.life This process uses an applied voltage to facilitate the dyeing process, potentially increasing color strength (K/S values) compared to conventional routes and significantly reducing the chemical load in the wastewater. researchgate.netresearcher.life

This compound in Non-Textile Material Science and Engineering (e.g., paper, specialized polymers)

The application of this compound and its chemical variants extends beyond textiles into other areas of material science. Basic dyes are generally used for coloring paper and leather due to their affinity for substrates with anionic charges. emperordye.com

Paper and Pulp: this compound is used in the paper industry to color various paper products. biosynth.comccriindia.org It can be added during the pulp manufacturing stage or applied as a surface colorant. techemi.com

Specialized Polymers and Plastics: The anthraquinone-based variant, C.I. Solvent Red 111, is widely used for coloring a variety of plastics and polymers. xcwydyes.comcolorantsgroup.comprecisechem.com Its excellent heat resistance, light resistance, and good migration resistance make it suitable for engineering plastics that undergo high-temperature processing. precisechem.com It imparts a bright, transparent red shade. xcwydyes.com This dye is often incorporated via masterbatches for coloring fibers, films, and other plastic products. precisechem.com

The table below lists some of the specialized polymers that can be colored with C.I. Solvent Red 111.

Polymer Suitability Reference
Polystyrene (PS)Applicable colorantsgroup.comprecisechem.com
High Impact Polystyrene (HIPS)Applicable colorantsgroup.com
Acrylonitrile Butadiene Styrene (ABS)Superior colorantsgroup.comprecisechem.com
Polycarbonate (PC)Applicable colorantsgroup.comprecisechem.com
Polymethyl Methacrylate (PMMA)Applicable colorantsgroup.comprecisechem.com
Styrene-Acrylonitrile (SAN)Applicable colorantsgroup.com
Polyamide 6 (PA6)Applicable colorantsgroup.com
Polyethylene Terephthalate (PET)Applicable colorantsgroup.com

Inks and Pigments: Triarylmethane dyes, a class to which some basic dyes belong, are used to prepare organic pigments for printing inks where brilliance is a key requirement. arts.ac.uk C.I. Solvent Red 111 is specifically used in coloring ball pen inks. colorantsgroup.com

Potential Roles of this compound in Sensor Development and Optical Technologies

The inherent optical properties of dyes like this compound, particularly their fluorescence, open up possibilities for their use in advanced technological applications beyond simple coloration.

Some basic dyes are known to be fluorescent, a property where a substance absorbs light at one wavelength and emits it at a longer wavelength. emperordye.comsirchie.com For example, Basic Red 1 (Rhodamine 6GDN) is noted for its fluorescence. emperordye.com The fluorescent variant, C.I. Solvent Red 111, is described as a red fluorescent dye. precisechem.com This characteristic is valuable in several high-tech fields.

Sensor Development: The development of optical sensors for detecting specific chemicals is a growing field of research. A study on Basic Red 9 demonstrated the creation of a molecularly imprinted polymer (MIP) based fiber optic sensor for its detection in water. unesp.br This biomimetic sensor uses a polymer designed to specifically recognize and bind to the dye molecule, causing a detectable optical change. unesp.br This "proof-of-concept" study paves the way for developing similar sensors for other dyes, which could be crucial for environmental monitoring of textile effluents. unesp.br

Optical and Biological Applications: The fluorescence of certain dyes is utilized in biological research for staining and imaging. techemi.com Fluorescent dyes are used to enhance the visibility of latent prints in forensic science; for instance, Basic Red 14 is used to improve cyanoacrylate-developed prints on multicolored surfaces due to its fluorescence. sirchie.com While direct research linking this compound to specific sensor or advanced optical device fabrication is limited in the provided context, the known fluorescent properties of similar dyes suggest a strong potential for such applications. emperordye.comprecisechem.comsirchie.com

Analytical Chemistry of C.i. Basic Red 111

Chromatographic Techniques for Separation and Characterization of C.I. Basic Red 111

Chromatography is a fundamental tool for the analysis of this compound, allowing for the separation of the dye from other components in a mixture. Techniques such as HPLC, TLC, and GC are employed, often targeting the aromatic amines released from the dye's azo bonds rather than the intact molecule, especially in the context of consumer safety regulations. greenrivertech.com.tw

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the analysis of this compound, particularly for the detection of banned aromatic amines that can be formed through reductive cleavage of the dye's azo group(s). greenrivertech.com.tw German regulations, for instance, outline analytical methods where textile samples are treated with a dithionite (B78146)/citrate buffer to break down the azo colorants. greenrivertech.com.tw The resulting extract is then analyzed by HPLC coupled with a Diode Array Detector (DAD). greenrivertech.com.tw This approach allows for the screening of multiple aromatic amines simultaneously. greenrivertech.com.tw While specific methods for the analysis of the intact this compound molecule were not detailed in the provided research, the analysis of its cleavage products is a well-established procedure. greenrivertech.com.tw

Table 1: General HPLC-DAD Procedure for Aromatic Amines from this compound This table describes a generalized method based on regulatory approaches for azo dyes.

Parameter Description
Sample Preparation The dye is extracted from the sample matrix (e.g., textile). Reductive cleavage of the azo bond(s) is performed, typically using a sodium dithionite solution, to release aromatic amines. greenrivertech.com.tw
Instrumentation High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD). greenrivertech.com.tw
Separation Mode Typically reverse-phase chromatography.
Detector Diode Array Detector (DAD) for screening, allowing for the comparison of UV-Vis spectra of the peaks with those of known amine standards. greenrivertech.com.tw

| Quantification | The screening detection threshold for aromatic amines is approximately 30 mg of amine per kg of test material. greenrivertech.com.tw |

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Assessment of this compound

Thin-Layer Chromatography (TLC) serves as a potential method for the analysis of aromatic amines released from this compound. greenrivertech.com.tw It is recognized within official German analytical methods as a possible technique for the identification of these cleavage products. greenrivertech.com.tw TLC is valued for its simplicity and speed, making it suitable for screening purposes in forensic science and quality control of textiles. While mentioned as a viable analytical option, specific details regarding the stationary phases (e.g., silica (B1680970) gel plates) and mobile phase compositions for the separation of amines derived from this compound are not extensively documented in the available literature. greenrivertech.com.tw

Gas Chromatography for Volatile Degradation Products of this compound

Gas Chromatography (GC) is a powerful technique for identifying volatile and semi-volatile organic compounds. eublomsten.dk In the context of this compound analysis, its primary application is the confirmation of aromatic amines released after reductive cleavage. greenrivertech.com.tw Due to the low volatility of these amines, a derivatization step is necessary before GC analysis. The German analytical method specifies derivatizing the amines with heptafluorobutyric acid anhydride. greenrivertech.com.tw The resulting derivatives are then identified with high selectivity and sensitivity using a mass spectrometer (MS) as the detector. greenrivertech.com.tw This GC-MS confirmation provides a more definitive identification than HPLC-DAD screening, with a selective identification threshold as low as 3 mg of amine per kg of test material. greenrivertech.com.tw There is limited specific information available regarding the analysis of other volatile degradation products that may arise from processes like thermal decomposition or advanced oxidation of this compound.

Spectrophotometric Methods for this compound Quantification

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are widely used for the quantification of dyes in solutions due to their simplicity, cost-effectiveness, and high sensitivity. worldwidejournals.com These methods rely on the principle that the amount of light absorbed by a dye solution is directly proportional to its concentration.

UV-Vis Spectrophotometry for Concentration Determination of this compound in Aqueous Solutions

UV-Vis spectrophotometry is a common and straightforward method for determining the concentration of this compound in aqueous solutions. This technique is frequently applied in environmental studies to monitor the removal of the dye from wastewater during adsorption or degradation processes. researchgate.netresearchgate.netresearchgate.netresearchgate.net The method is based on the Beer-Lambert law, which correlates absorbance with concentration. A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the dye's wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While numerous studies have utilized this method for quantifying this compound, the specific λmax value for this dye is not consistently reported in the available scientific literature. researchgate.netresearchgate.net

Table 2: General Procedure for Quantification of this compound by UV-Vis Spectrophotometry

Step Description
1. Wavelength Selection The absorption spectrum of a dilute this compound solution is recorded to determine the wavelength of maximum absorbance (λmax).
2. Preparation of Standards A stock solution of this compound is prepared, from which a series of standard solutions with decreasing, known concentrations are made by serial dilution.
3. Calibration Curve The absorbance of each standard solution is measured at the predetermined λmax using a spectrophotometer. A calibration graph is plotted with absorbance versus concentration.
4. Sample Measurement The absorbance of the sample solution with an unknown concentration is measured under the same conditions.

| 5. Concentration Determination | The concentration of this compound in the sample is calculated using the linear regression equation from the calibration curve. |

Derivative Spectrophotometry for this compound in Complex Matrices

Derivative spectrophotometry is an advanced analytical technique that involves calculating the first, second, or higher-order derivative of an absorption spectrum. This method can enhance the resolution of overlapping spectral bands, allowing for the quantification of an analyte in the presence of interfering substances in complex matrices. However, specific applications or research detailing the use of derivative spectrophotometry for the analysis of this compound were not identified in the surveyed literature.

Advanced Analytical Techniques for this compound and its Metabolites

The comprehensive analysis of this compound and its transformation products necessitates the application of sophisticated analytical methodologies. These advanced techniques provide critical insights into the compound's behavior in various matrices and allow for the detailed characterization of its metabolites, which is essential for understanding its environmental fate and persistence.

Electrokinetic Studies of this compound in Solution and on Surfaces

Electrokinetic studies are fundamental to understanding the interfacial behavior of ionic dyes like this compound. These studies investigate the electrical properties of the dye molecules in solution and their interactions with surfaces, which is crucial for developing effective adsorption and removal technologies. Key parameters measured include zeta potential (ζ) and surface charge density (σ₀), which describe the electrical potential at the shear plane of a particle and the charge of the surface, respectively.

While specific electrokinetic data for this compound is not extensively detailed in the available literature, studies on analogous cationic dyes, such as C.I. Basic Red 46 (BR46), provide significant insights into the expected behavior. For instance, research on the adsorption of BR46 onto a carbon-silica (C/SiO₂) composite adsorbent demonstrated how electrokinetic properties are modulated by dye concentration and solution pH. mdpi.com

Key Findings from Electrokinetic Analysis of a Cationic Azo Dye (C.I. Basic Red 46): mdpi.com

Influence of Adsorption on Surface Charge: The adsorption of the cationic dye BR46 onto the C/SiO₂ composite led to an increase in both the surface charge density and the zeta potential across the entire pH range studied. This phenomenon indicates that the positively charged dye molecules adsorb onto the adsorbent surface, modifying the electrical double layer at the solid-liquid interface. mdpi.com

Shift in Isoelectric and Zero Charge Points: The study observed a shift in the isoelectric point (pHiep) and the point of zero charge (pHpzc) towards higher pH values upon dye adsorption. This shift further confirms the successful binding of the cationic dye to the adsorbent surface. mdpi.com

Effect of Surfactants: The presence of different types of surfactants (cationic, anionic, and non-ionic) significantly influenced the dye's adsorption and the system's electrokinetic properties. For example, a cationic surfactant competed with the cationic dye for adsorption sites, leading to a decrease in dye removal efficiency but a significant increase in the zeta potential, suggesting the formation of adsorptive multilayers. mdpi.com

The electrophoretic mobility of dyes, a key parameter in these studies, can be precisely measured using techniques like on-chip capillary zone electrophoresis. iitd.ac.innih.gov This method allows for the determination of effective and absolute mobilities by analyzing the migration of the dye in an electric field over a wide range of pH and ionic strengths. iitd.ac.innih.gov

ParameterObservation for C.I. Basic Red 46 on C/SiO₂ Composite mdpi.comGeneral Implication for this compound
Zeta Potential (ζ)Increased across the pH range upon dye adsorption.Adsorption on negatively charged surfaces is expected to increase the zeta potential, indicating surface charge modification.
Surface Charge Density (σ₀)Increased upon dye adsorption.The binding of the cationic dye would increase the positive charge density of the adsorbent surface.
Point of Zero Charge (pHpzc)Shifted to higher pH values.Indicates a strong interaction between the cationic dye and the surface, making the surface more positively charged.
Isoelectric Point (pHiep)Shifted to higher pH values.Confirms the modification of the electrical double layer at the particle-solution interface due to dye adsorption.

Comprehensive Multi-Technique Analytical Approaches for this compound

A single analytical technique is often insufficient for the complete characterization of this compound and its degradation products. Therefore, comprehensive analytical strategies that combine multiple techniques are employed to achieve accurate identification and quantification. These multi-technique approaches leverage the strengths of both chromatographic separation and spectrometric/spectroscopic detection.

Studies on the biodegradation of similar azo dyes, such as Reactive Red BS (C.I. 111), exemplify this comprehensive approach. Researchers often use a combination of techniques to monitor the decolorization process and identify the resulting metabolites. researchgate.net

A typical multi-technique workflow includes:

Initial Confirmation of Degradation: Techniques like UV-Visible (UV-Vis) spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC) are used for the initial, qualitative confirmation of dye degradation. researchgate.net A change in the absorption spectrum or the appearance of new spots on a TLC plate indicates the transformation of the parent dye molecule.

Separation and Quantification of Metabolites: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the complex mixture of metabolites produced during degradation. researchgate.netresearchgate.net Coupled with a suitable detector, such as a Diode-Array Detector (DAD), HPLC allows for the quantification of both the remaining parent dye and its various transformation products. researchgate.net

Structural Elucidation of Metabolites: To identify the chemical structures of the intermediate and final degradation products, the separated compounds are analyzed using mass spectrometry (MS) and spectroscopic methods. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile and semi-volatile metabolites. The mass spectra provide molecular weight information and fragmentation patterns that are crucial for structural elucidation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the technique of choice for analyzing a wide range of dyes and their metabolites due to its high sensitivity and specificity. epa.govlcms.czmdpi.com It can analyze non-volatile and thermally labile compounds that are not amenable to GC-MS. Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting precursor ions into product ions. mdpi.comresearchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps in identifying the functional groups present in the metabolites. The disappearance of characteristic peaks of the parent dye (e.g., the –N=N– bond in azo dyes) and the appearance of new peaks can confirm the cleavage of specific bonds and the formation of new structures. researchgate.net

By integrating these techniques, researchers can propose detailed degradation pathways for the dye, which is essential for assessing the environmental impact of the degradation process. researchgate.net

Analytical TechniquePurpose in the Analysis of this compound and its MetabolitesTypical Findings/Information Obtained
UV-Visible SpectrophotometryMonitoring decolorization and initial degradation assessment. researchgate.netDecrease in absorbance at λmax of the parent dye; shifts in the absorption spectrum.
HPTLC / TLCQualitative confirmation of dye degradation and separation of components. researchgate.netChanges in Rf values; appearance of new spots corresponding to metabolites.
HPLCSeparation and quantification of the parent dye and its metabolites. researchgate.netresearchgate.netChromatograms showing distinct peaks for different compounds; quantification based on peak area.
LC-MS/MSDefinitive identification and structural analysis of metabolites. lcms.czmdpi.comMolecular weight of parent and fragment ions; structural confirmation of intermediates.
GC-MSIdentification of volatile and semi-volatile degradation products. researchgate.netMass spectra providing fragmentation patterns for structural elucidation of smaller metabolites.
FTIRFunctional group analysis of degradation products. researchgate.netDisappearance of azo bond peaks; appearance of new peaks for groups like amines (-NH₂) or carboxyls (-COOH).

Environmental Fate and Remediation Technologies for C.i. Basic Red 111

Environmental Occurrence and Persistence of C.I. Basic Red 111 in Aqueous Systems

Azo dyes, including basic dyes like this compound, are a significant class of environmental contaminants primarily due to their widespread industrial use and the discharge of untreated effluents. researchgate.net These dyes are designed to be stable and resistant to fading, which contributes to their persistence in the environment. iwaponline.com Azo basic dyes generally exhibit moderate to high water solubility, which facilitates their dispersal in aquatic systems. canada.ca

Once in the water, these dyes can reduce light penetration, which inhibits the photosynthetic activity of aquatic plants and disrupts the ecosystem's balance. researchgate.netekb.eg Due to their chemical structure, particularly the presence of aromatic rings, many azo dyes are resistant to conventional biological wastewater treatments. rsc.org They are known to be persistent, bio-accumulative, and toxic to various forms of aquatic life. iwaponline.com

The environmental fate of azo basic dyes is influenced by the conditions of the receiving water body. They are expected to eventually settle out of the water column and accumulate in bed sediments or wastewater sludge. canada.ca Biodegradation of these dyes is predicted to be a slow process under aerobic (oxygen-rich) conditions. canada.ca However, in anaerobic (oxygen-deficient) environments, such as deep layers of sediment, degradation can occur more rapidly. canada.cacanada.ca This anaerobic degradation involves the cleavage of the dye's azo bonds, which can lead to the formation of potentially harmful aromatic amines. researchgate.netcanada.ca While this breakdown occurs, the exposure of aquatic organisms to the resulting metabolites in these specific anaerobic zones may be limited. canada.ca

Adsorption-Based Removal Technologies for this compound from Wastewater

Adsorption is widely regarded as one of the most effective and popular techniques for removing dyes from wastewater. rsc.orgmdpi.com Its advantages include high efficiency, operational simplicity, cost-effectiveness, and the potential for adsorbent recycling. iwaponline.comrsc.org The process involves the transfer of dye molecules from the liquid phase onto the surface of a solid adsorbent. rsc.org

Development and Performance Evaluation of Novel Adsorbents for this compound (e.g., biochar, activated carbons, mineral clays)

Research has focused on developing low-cost and highly efficient adsorbents from various materials. rsc.org These include commercially available materials and those derived from agricultural or industrial waste. frontiersin.orgfrontiersin.org The effectiveness of these adsorbents is linked to their physicochemical properties, such as high surface area, porosity, and the presence of surface functional groups. rsc.orgbohrium.com

Activated Carbons: Activated carbon is a universal adsorbent known for its high porosity and large specific surface area, making it highly effective for dye removal. mdpi.comnih.gov It can be produced from various carbonaceous materials, including industrial and agricultural wastes like sawdust, apricot stones, or seed pods. rsc.orgdeswater.com Studies have demonstrated the high adsorption capacity of activated carbons for various dyes, with removal mechanisms often involving electrostatic attraction and surface complexation. rsc.org For instance, a study on physically modified Activated Zizyphus Jujuba seed shell (AZJ-NC) demonstrated its effectiveness in removing this compound. The adsorption increased with higher initial dye concentration, contact time, and pH, with an optimal pH of 9. researchgate.net The process was best described by the BET isotherm model and a pseudo-second-order kinetic model, indicating a strong affinity between the adsorbent and the dye. researchgate.net

Biochar: Biochar, produced through the pyrolysis of biomass, has emerged as a sustainable and economical adsorbent. bohrium.commdpi.com Its wide availability from agricultural residues makes it a promising low-cost alternative to activated carbon. mdpi.com The adsorption capacity of biochar is influenced by the feedstock material and production conditions. bohrium.com The mechanisms for dye removal by biochar often involve a combination of electrostatic interactions, hydrogen bonding, and π-π interactions. bohrium.comresearchgate.net For example, biochar derived from Chinese herb medicine residues has shown excellent adsorption performance for Rhodamine B, a cationic dye structurally similar to basic dyes. acs.org

Mineral Clays (B1170129): Natural materials like mineral clays have also been investigated as potential adsorbents due to their low cost and availability. academicjournals.org Their layered structure and surface charge can facilitate the adsorption of dye molecules.

Adsorption Parameters for this compound Removal
AdsorbentOptimal pHBest Fit Isotherm ModelBest Fit Kinetic ModelKey FindingSource
Activated Zizyphus Jujuba seed shell (AZJ-NC)9BETPseudo-second orderAdsorption capacity increases with initial dye concentration and contact time. researchgate.net

Engineering Adsorption Systems for Scalable this compound Treatment

For practical, large-scale applications, adsorption processes are typically engineered into continuous systems, such as fixed-bed columns. researchgate.net This approach is crucial for treating large volumes of industrial wastewater. nih.gov The design of these systems requires careful consideration of several factors, including the adsorbent's characteristics, the wastewater flow rate, bed height, and the initial dye concentration. rsc.org

The performance of a fixed-bed column is often evaluated using breakthrough curves, which show the time at which the effluent concentration of the pollutant reaches a specific level. researchgate.net Mathematical models, such as the Thomas model, are employed to analyze these curves and predict the column's adsorption capacity and service life, which is essential for designing efficient industrial-scale treatment plants. researchgate.net

The economic feasibility of bio-adsorption technologies is a critical factor for their implementation. nih.gov While technically feasible, the high cost of some adsorbent materials and their regeneration can be a barrier. nih.gov Therefore, developing adsorbents from low-cost, locally available waste materials is a key strategy for creating sustainable and scalable wastewater treatment solutions. nih.govrsc.org The combination of adsorption with other processes, like photocatalysis in a continuous system, has also been explored to enhance removal efficiency for industrial effluents. rsc.org

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). rsc.orgijcce.ac.ir These radicals are extremely strong oxidizing agents capable of degrading a wide range of persistent organic pollutants, including azo dyes, into simpler and less toxic compounds. rsc.orgtuiasi.ro AOPs are considered a promising approach for treating dye-containing wastewater because they can achieve high levels of color and pollutant removal, often without producing sludge. pjoes.com Various AOPs exist, including Fenton processes, ozonation, photocatalysis, and sonochemical degradation. ijcce.ac.irmdpi.com

Studies on dyes similar to this compound have demonstrated the effectiveness of AOPs. For example, the Fenton process, which uses hydrogen peroxide and iron salts, was successfully used to decolorize C.I. Basic Red 22. researchgate.net The efficiency of the Fenton process is highly dependent on operational parameters such as pH, temperature, and the concentrations of iron and hydrogen peroxide. researchgate.net

Photocatalytic Degradation Mechanisms of this compound

Photocatalysis is an AOP that utilizes a semiconductor catalyst, commonly titanium dioxide (TiO₂), and a light source (like UV light) to generate reactive radicals. researchgate.net When the catalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. researchgate.netresearchgate.net These charge carriers react with water and oxygen molecules adsorbed on the catalyst's surface to produce hydroxyl radicals and superoxide (B77818) radical anions, which then attack and break down the dye molecules. researchgate.netresearchgate.net

The photocatalytic degradation of C.I. Basic Red 46, a closely related azo dye, has been investigated using a UV/TiO₂/periodate system. researchgate.net The degradation process was found to follow the Langmuir-Hinshelwood kinetic model, which is common for heterogeneous photocatalysis. researchgate.net The mechanism involves the adsorption of the dye onto the catalyst surface, followed by its degradation by the photogenerated radicals. researchgate.net The efficiency of the process is influenced by factors such as the initial dye concentration, pH, and the concentration of other species in the solution. researchgate.net

Electrochemical and Sonochemical Degradation of this compound

Electrochemical degradation is an AOP that uses an electric current to drive oxidation reactions, either directly at the anode surface or indirectly through the generation of oxidants like hydroxyl radicals in the solution. rsc.org This method can be effective for the treatment of concentrated and highly colored dye effluents.

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid. researchgate.netmdpi.com The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of water molecules into hydrogen atoms and highly reactive hydroxyl radicals. mdpi.comzenodo.org These radicals are the primary agents responsible for the degradation of azo dye molecules. researchgate.net The efficiency of sonochemical degradation can be influenced by factors such as ultrasonic frequency and power, temperature, and the presence of other chemicals that can enhance radical production. zenodo.orgresearchgate.net This method offers a way to degrade dyes without the need for additional chemicals, although it can be combined with other processes like Fenton's reagent to enhance efficiency. zenodo.org

Hybrid AOP Systems for Enhanced this compound Removal

Advanced Oxidation Processes (AOPs) are effective for degrading organic pollutants in wastewater by generating highly reactive hydroxyl radicals. mdpi.com Hybrid AOP systems, which combine two or more AOPs or an AOP with another treatment process, often exhibit synergistic effects, leading to enhanced removal efficiency of recalcitrant compounds like this compound. researchgate.net The primary advantage of hybrid systems is their ability to overcome the limitations of individual processes, resulting in higher oxidation capacity, faster reaction rates, and more complete pollutant removal. researchgate.net

The combination of different AOPs can lead to a higher generation rate of hydroxyl radicals, which are non-selective and can oxidize a wide range of organic molecules. mdpi.com For instance, a hybrid system combining ozonation with electrocoagulation has demonstrated increased color and Chemical Oxygen Demand (COD) removal for azo dyes. researchgate.net Similarly, the integration of UV irradiation with a catalytic ozonation process (UV/COP) has shown high efficiency in removing resistant dye contaminants. deswater.com The mechanisms in such hybrid systems are multifaceted, involving direct oxidation by ozone, photocatalytic reactions, and the generation of hydroxyl radicals from the interaction of these components. deswater.com

The selection of an optimal hybrid system depends on various factors, including the specific characteristics of the wastewater, treatment efficiency, and operational costs. researchgate.net While AOPs are highly effective, they can be energy-intensive. mdpi.com Therefore, integrating them with other processes, such as biological treatment, can be a cost-effective and efficient strategy for the complete mineralization of dyes like this compound. mdpi.com

Biological Treatment and Bioremediation of this compound

Biological treatment methods are considered a cost-effective and environmentally friendly alternative to chemical and physical processes for dye removal. jbiochemtech.com These methods utilize the metabolic potential of microorganisms such as bacteria, fungi, and algae to decolorize and degrade dye molecules. jbiochemtech.com Bioremediation can occur through various mechanisms, including biosorption, bioaccumulation, and enzymatic degradation. tandfonline.com

The effectiveness of biological treatment is influenced by several factors, including the type of microorganism, the chemical structure of the dye, and the operational conditions such as pH, temperature, and the presence of co-substrates. mdpi.com Mixed microbial cultures often exhibit higher degradation efficiency compared to pure cultures due to synergistic interactions and a wider range of enzymatic capabilities. nih.gov

Microbial Decolorization and Biodegradation Pathways of this compound by Specific Microorganisms

Several microorganisms have been identified for their ability to decolorize and degrade this compound and other azo dyes. The bacterium Pseudomonas aeruginosa, isolated from a dye-contaminated site, demonstrated high efficiency in decolorizing Reactive Red BS (C.I. 111). researchgate.netnih.govresearchgate.net This strain was able to achieve 91% decolorization of a 300 ppm dye solution within 5.5 hours under a wide range of pH (5.0-10.5) and temperature (30-40°C) conditions. nih.govresearchgate.net The presence of a carbon source like glucose or peptone was found to enhance the decolorization process under static conditions. nih.gov

The initial step in the bacterial degradation of azo dyes typically involves the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions. mdpi.com This is carried out by enzymes called azoreductases, which results in the formation of colorless aromatic amines. mdpi.comnih.gov These amines can then be further mineralized into simpler, non-toxic compounds under aerobic conditions. ekb.eg

Halotolerant marine bacteria have also shown potential for the bioremediation of textile dyes, including Reactive Red 111. diva-portal.org One study highlighted a strain with high similarity to Halomonas elongata that could effectively decolorize the dye. diva-portal.org The analysis of the degradation products confirmed the disruption of the azo linkages. diva-portal.org

Below is a table summarizing the performance of Pseudomonas aeruginosa in decolorizing this compound.

MicroorganismDye Concentration (ppm)Decolorization (%)Time (hours)pH RangeTemperature (°C)
Pseudomonas aeruginosa300915.55.0-10.530-40

Enzyme-Mediated Degradation of this compound and Metabolite Characterization

The enzymatic degradation of azo dyes is a key mechanism in microbial remediation. tandfonline.com The primary enzymes involved are azoreductases and laccases. mdpi.com Azoreductases catalyze the reductive cleavage of azo bonds, a crucial step in decolorization. mdpi.com This process requires reducing equivalents like NADH or FADH2. mdpi.com Laccases, on the other hand, are oxidoreductases that can non-specifically oxidize a wide range of phenolic compounds, including some dye structures. mdpi.com

The degradation of this compound by Pseudomonas aeruginosa involves the action of both oxidative and reductive enzymes. researchgate.net The breakdown of the dye molecule leads to the formation of intermediate metabolites. For azo dyes in general, the initial breakdown products are aromatic amines, which can be further degraded into simpler molecules. acs.org Techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) are used to identify these metabolites and elucidate the degradation pathway. diva-portal.orgacs.org For instance, in the degradation of Reactive Red 141 by Pseudomonas aeruginosa, metabolites such as naphthalene (B1677914) diazonium, p-dinitrobenzene, and 2-nitroso naphthol were identified. researchgate.net

Bioreactor Design and Optimization for Efficient this compound Removal

For practical application in wastewater treatment, microbial degradation processes are carried out in bioreactors. tandfonline.com The design and optimization of these bioreactors are crucial for achieving efficient and large-scale dye removal. tandfonline.com Different types of bioreactors, such as moving bed biofilm reactors (MBBR) and anaerobic membrane bioreactors (AnMBR), have been developed for treating dye-containing effluents. iwaponline.commdpi.com

The performance of a bioreactor is influenced by factors like the type of microbial culture (immobilized or suspended), hydraulic retention time, organic loading rate, and the presence of co-substrates. tandfonline.com Immobilization of microbial cells on a support material can enhance the stability and efficiency of the degradation process. tandfonline.com

In a study using a packed bed biofilm reactor with a microbial consortium, over 99% decolorization and ≥92% COD reduction were achieved for a textile effluent within 6 hours of contact time in batch mode. researchgate.net The optimization of nutrient supplementation, such as glucose and urea, was found to be critical for the reactor's performance. researchgate.net Anaerobic membrane bioreactors have also shown high efficiency, with the potential to achieve up to 100% dye removal. mdpi.com The dominant bacterial phyla found in such bioreactors for dye treatment are often Proteobacteria, Firmicutes, and Bacteroidetes. mdpi.com

The following table presents data on the efficiency of a packed bed biofilm reactor for textile effluent treatment.

ParameterEfficiencyContact Time (hours)
Dye Decolorization>99%6
COD Reduction≥92%6

Future Directions in C.i. Basic Red 111 Research

Integration of C.I. Basic Red 111 with Nanotechnology for Enhanced Material Functionality

The convergence of nanotechnology with dye chemistry is a burgeoning field that promises to unlock novel functionalities for compounds like this compound. Research into the integration of azo dyes with nanomaterials has revealed pathways to create hybrid materials with superior properties and new applications.

One of the most promising areas is the development of advanced nanocomposites. For instance, the incorporation of this compound into polymer matrices along with nanomaterials such as carbon nanotubes could lead to materials with enhanced optical and mechanical properties. conicet.gov.ar The interaction between the dye molecules and carbon nanotubes, potentially through π-π stacking, can alter the organization of the dye within the polymer, leading to improved photoresponsive behaviors. conicet.gov.ar This could be leveraged in the creation of optical data storage devices, photosensitive films, and smart textiles that respond to light stimuli.

Another critical application of nanotechnology in the context of this compound is in environmental remediation. The textile and paper industries are major consumers of azo dyes, and their effluents can pose environmental challenges. nih.govmdpi.com Nanoparticles of metal oxides, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), have demonstrated significant potential as photocatalysts for the degradation of azo dyes. onecentralpress.comiitm.ac.innih.govresearchgate.net When irradiated with UV or visible light, these semiconductor nanoparticles generate highly reactive oxygen species that can break down the complex aromatic structure of azo dyes into simpler, less harmful compounds. iitm.ac.in Future research could focus on optimizing the photocatalytic degradation of this compound using these nanomaterials, potentially doped with other metals to enhance their efficiency under visible light. iwaponline.comresearchgate.net The development of such technologies would offer a more effective and environmentally friendly method for treating wastewater containing this dye.

The following table summarizes potential nanomaterials and their enhanced functionalities in relation to azo dyes, which could be extended to this compound:

NanomaterialPotential Enhanced FunctionalityRelevant Research Finding
Carbon Nanotubes (CNTs)Enhanced optical response in polymer-dye filmsImproved photoinduced optical anisotropy and faster response times in polymer/azo-dye composites. conicet.gov.ar
Titanium Dioxide (TiO₂)Photocatalytic degradation of the dye for wastewater treatmentEffective degradation of various azo dyes under UV irradiation. onecentralpress.comiitm.ac.inresearchgate.net
Zinc Oxide (ZnO)Photocatalytic degradation and potential for antibacterial finishesEfficient degradation of azo dyes, with doping enhancing visible light activity. iwaponline.comacs.org
Silver Nanoparticles (AgNPs)Enhanced antimicrobial properties and photocatalytic activityCan be synthesized using green methods and show promise in degrading phenolic azo dyes and inhibiting microbial growth. nih.gov

Computational Design and Predictive Modeling for this compound Analogs with Tuned Properties

Computational chemistry and machine learning are becoming indispensable tools in the design of new molecules with specific, tailored properties. For this compound, these in silico approaches offer a pathway to develop novel analogs with improved performance characteristics, such as enhanced color fastness, greater stability, or specific absorption spectra.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. acs.org Researchers can use DFT to predict the absorption wavelengths, color, and other photophysical properties of azo dyes. acs.orgcolab.ws By systematically modifying the structure of this compound in a computational model—for example, by adding or changing substituent groups on the aromatic rings—scientists can screen a large number of potential analogs and identify those with the most promising properties before undertaking expensive and time-consuming laboratory synthesis. colab.wsrsc.org

Furthermore, the rise of machine learning (ML) offers a data-driven approach to dye design. aip.orgnih.gov By training ML models on existing databases of dye properties, it is possible to predict the characteristics of new, unsynthesized molecules with a high degree of accuracy. aip.orgresearchgate.net For instance, a model could be developed to predict the lightfastness or water solubility of this compound analogs based on their molecular descriptors. nih.gov This predictive capability accelerates the discovery of new dyes with superior performance for specific applications.

The table below illustrates the potential of computational approaches in designing this compound analogs:

Computational MethodApplication in Dye DesignPotential Outcome for this compound Analogs
Density Functional Theory (DFT)Prediction of electronic and optical properties (e.g., absorption spectra). acs.orgDesign of analogs with specific colors and enhanced photostability.
Machine Learning (ML)Predictive modeling of various properties (e.g., solubility, toxicity, lightfastness). aip.orgnih.govmdpi.comRapid screening of virtual libraries to identify high-performance, safer dye candidates.
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between chemical structure and biological or environmental effects.Designing analogs with reduced environmental impact and lower toxicity.

Development of Sustainable Chemical Engineering Approaches for this compound Life Cycle Management

The principles of green chemistry and sustainable engineering are increasingly influencing the chemical industry, with a focus on minimizing the environmental impact of products throughout their entire life cycle. For this compound, this involves a holistic approach, from its synthesis to its end-of-life management.

A key tool in this endeavor is the Life Cycle Assessment (LCA). sustainability-directory.comgnest.orgaidic.it An LCA for this compound would systematically evaluate the environmental burdens associated with its production, use, and disposal. sustainability-directory.comacs.org This includes assessing the raw materials, energy consumption, and emissions at each stage. sustainability-directory.com The insights gained from an LCA can identify "hot spots" in the life cycle where improvements can be made, guiding the development of more sustainable processes. acs.org

Future research will likely focus on greener synthesis routes for this compound and its analogs. This could involve the use of less hazardous starting materials, the replacement of traditional organic solvents with greener alternatives like water or ionic liquids, and the use of biocatalysts or enzymatic methods to improve reaction efficiency and reduce waste. ijarsct.co.in

At the end of its life cycle, sustainable management strategies for this compound are crucial. This includes the development of advanced wastewater treatment technologies, such as the aforementioned photocatalytic degradation, as well as bioremediation approaches. nih.govresearchgate.nettandfonline.com Bioremediation utilizes microorganisms, such as bacteria and fungi, that can secrete enzymes capable of breaking down the complex structure of azo dyes. tandfonline.com Research into microbial consortia that can effectively decolorize and mineralize effluents containing this compound could lead to cost-effective and environmentally benign treatment solutions. researchgate.net

The stages of a sustainable life cycle for this compound are outlined below:

Life Cycle StageSustainable ApproachResearch Focus
Synthesis Green Chemistry PrinciplesUse of non-toxic reactants, renewable feedstocks, and eco-friendly solvents and catalysts. ijarsct.co.in
Application High-Fixation Dyeing MethodsDevelopment of dyeing processes that maximize the uptake of the dye by the substrate, reducing waste.
Wastewater Treatment Advanced Oxidation and BioremediationNanophotocatalysis, microbial degradation, and enzymatic treatment to break down residual dye. nih.govresearchgate.nettandfonline.com
End-of-Life Circular Economy ModelsInvestigating methods for dye recovery from waste streams or the design of biodegradable dyes.

Interdisciplinary Research Synergies and Emerging Applications for this compound in Advanced Materials and Processes

The future of this compound research will likely be characterized by increasing collaboration across diverse scientific and engineering disciplines. The unique properties of azo dyes, when combined with expertise from fields such as medicine, electronics, and materials science, can lead to the development of innovative technologies. mdpi.com

In the realm of biomedicine, azo compounds are being explored for a range of applications. nih.gov While direct therapeutic use of this compound is not established, its structural backbone could serve as a scaffold for the design of new bioactive molecules. rsc.org For example, azo-containing compounds have been investigated for their antibacterial, antifungal, and anticancer properties. nih.govrsc.org Interdisciplinary research involving chemists, biologists, and pharmacologists could explore the potential of novel this compound derivatives in these areas.

In materials science, the photoresponsive nature of the azo group (–N=N–) makes it a candidate for use in "smart" materials. The reversible trans-cis isomerization of the azo bond upon exposure to light can be harnessed to create materials that change shape, color, or other properties on demand. This could lead to applications in areas such as light-activated switches, optical data storage, and soft robotics.

The development of advanced sensors is another promising avenue. The color of azo dyes can be sensitive to their chemical environment, such as pH or the presence of metal ions. dyespigments.net This property could be exploited to create chemosensors for environmental monitoring or medical diagnostics. By immobilizing this compound or its analogs on a solid support, such as a polymer film or nanoparticles, it may be possible to develop simple, colorimetric sensors for the detection of specific analytes.

Emerging interdisciplinary applications for azo dyes like this compound are summarized in the following table:

Research AreaPotential ApplicationRequired Interdisciplinary Synergy
Biomedical Science Scaffolds for drug design, biosensors. rsc.orgnih.govChemistry, Biology, Pharmacology, Medicine
Advanced Materials Photo-switchable materials, optical data storage. conicet.gov.arMaterials Science, Physics, Chemistry
Environmental Science Chemosensors for pollutant detection, photocatalysis. nih.govdyespigments.netEnvironmental Engineering, Chemistry, Nanotechnology
Electronics Components for nonlinear optical (NLO) devices. nih.govPhysics, Electrical Engineering, Materials Science

Q & A

Q. How can researchers enhance the reproducibility of this compound’s electrochemical properties?

  • Methodological Guidance :
  • Publish cyclic voltammetry raw data (e.g., .csv files) with detailed instrument settings (scan rate, reference electrode calibration).
  • Use IUPAC’s recommended electrolyte systems (e.g., 0.1 M TBAPF6 in acetonitrile) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.